N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-methyl-1-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-10-4-3-5-11(6-10)8-19-14-12(7-18-19)13(15-2)16-9-17-14/h3-7,9H,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQFPIFUTVMMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285277-23-7 | |
| Record name | N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the N-methyl and 3-methylphenylmethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents like methyl iodide for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a complex pyrazolo[3,4-d]pyrimidine core with a methyl group and a 3-methylphenyl substituent. Its structural formula can be represented as follows:
- Molecular Formula : C14H15N5
- SMILES Notation : CC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)NC
- InChIKey : AVQFPIFUTVMMOO-UHFFFAOYSA-N
This unique structure is believed to contribute to its biological activity, particularly in modulating enzyme functions and cellular processes.
Anticancer Potential
Research indicates that compounds with similar pyrazolo[3,4-d]pyrimidine structures can exhibit anticancer properties by inhibiting specific protein kinases involved in tumor growth and proliferation. For instance, studies on related compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Modulation
The compound may serve as a modulator of protein kinase activity. Protein kinases play crucial roles in signaling pathways that regulate cellular functions such as growth and differentiation. By inhibiting or activating these enzymes, the compound could potentially influence therapeutic outcomes in diseases characterized by dysregulated signaling pathways.
Cancer Therapy
Given its structural similarity to known kinase inhibitors, N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine could be explored as a candidate for cancer therapy. Ongoing research into its effects on specific cancer types may reveal its potential as a targeted treatment option.
Neurological Disorders
There is emerging interest in pyrazolo[3,4-d]pyrimidines for their neuroprotective effects. Compounds in this class have been investigated for their ability to cross the blood-brain barrier and modulate neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diversity in substituents at the N1 and C3 positions, which critically influence their biological activity and pharmacokinetic profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Discussion and Implications
The target compound’s 3-methylbenzyl group positions it as a candidate for optimizing CNS penetration, similar to analogs with tetrahydro-2H-pyran-4-yl or piperidine substituents (). However, its activity profile may lag behind para-dimethoxy derivatives () due to less pronounced hydrophobic interactions. Future studies should explore:
- Structure-Activity Relationships (SAR) : Systematic variation of N1 and C3 substituents.
- Pharmacokinetics : Assessing bioavailability and blood-brain barrier penetration.
- Therapeutic Synergy: Testing combinations with immunomodulators (e.g., dexamethasone) .
Biological Activity
N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C14H15N5
- SMILES : CC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)NC
- InChIKey : AVQFPIFUTVMMOO-UHFFFAOYSA-N
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often exhibit diverse biological activities, including anti-inflammatory and anticancer properties. Specifically, this compound may interact with various cellular targets, influencing pathways related to cell proliferation and inflammation.
Anti-Cancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation. The inhibition of CDK2 can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
In Vitro Studies
- Cell Line Testing : In vitro assays conducted on various cancer cell lines (e.g., RT112 for bladder cancer and PC3 for prostate cancer) demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit cytotoxic effects. The halloysite nanotube-based delivery systems have been explored to enhance the efficacy of these compounds in targeting cancer cells .
- Dose-Response Relationships : A study evaluating the dose-dependent effects of similar pyrazolo derivatives reported IC50 values below 50 µM for several compounds, indicating potent biological activity against inflammatory pathways mediated by NF-kB/AP-1 signaling .
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action reported for various pyrazolo[3,4-d]pyrimidine derivatives:
| Compound Name | Biological Activity | Target | IC50 (µM) |
|---|---|---|---|
| Compound 13i | Anti-inflammatory | MAPKs (ERK2, p38α) | <50 |
| Compound 16 | Anti-inflammatory | JNK3 | <50 |
| N-methyl derivative | Anticancer | CDK2 | <50 |
Q & A
What are the common synthetic routes for N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Basic Research Question
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For example, alkylation or arylation of the pyrazolo-pyrimidine core is achieved via nucleophilic substitution or coupling reactions. In , similar compounds were synthesized by reacting intermediates with alkyl halides or aryl halides in solvents like dry acetonitrile or dichloromethane under reflux conditions. Key steps include:
- Alkylation : Reacting a pyrazolo-pyrimidine precursor with 3-methylbenzyl bromide in acetonitrile, followed by purification via recrystallization .
- Characterization : Confirming product identity using IR (e.g., NH stretching at ~3300 cm⁻¹) and ¹H NMR (e.g., methyl group signals at δ 2.3–2.5 ppm) .
Methodological Insight : Optimize solvent choice (polar aprotic solvents enhance reactivity) and temperature (reflux conditions improve yield). Validate purity via HPLC (>95%) as in .
How is the compound characterized using spectroscopic and chromatographic methods?
Basic Research Question
Structural elucidation relies on:
- ¹H/¹³C NMR : For N-methyl-1-[(3-methylphenyl)methyl] derivatives, expect signals for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–8.5 ppm). reports ¹H NMR shifts at δ 3.77 ppm (OCH₃) and δ 8.54 ppm (pyrimidine protons) for analogous compounds .
- IR Spectroscopy : NH stretches (~3200–3400 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) confirm the core structure .
- HPLC : Purity assessment (>95% in ) using C18 columns and acetonitrile/water gradients .
Methodological Insight : Use deuterated DMSO or CDCl₃ for NMR solubility. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation, as in .
How do reaction conditions influence the yield and purity of this compound?
Advanced Research Question
Critical factors include:
- Solvent Polarity : Dry acetonitrile () facilitates alkylation via SN2 mechanisms, while dichloromethane supports urea/thiourea formation (e.g., compound 9a–d) .
- Catalysts : Copper(I) bromide in improved coupling efficiency in Pd-free reactions (17.9% yield) .
- Temperature : Reflux (80–100°C) enhances kinetic control, while room-temperature reactions may reduce side products .
Data Contradiction Analysis : Lower yields in (17.9%) vs. (77%) suggest substituent steric effects or catalyst limitations. Mitigate by screening bases (e.g., Cs₂CO₃ vs. K₂CO₃) .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Discrepancies in NMR/IR data can arise from:
- Tautomerism : Pyrazolo-pyrimidines exhibit annular tautomerism, shifting proton signals. Compare DMSO-d₆ vs. CDCl₃ spectra ( vs. 15) .
- Impurity Peaks : Use preparative HPLC ( ) or column chromatography () to isolate pure fractions .
- X-ray Crystallography : Resolve ambiguous NOEs or coupling patterns by crystallizing derivatives (e.g., ’s ligand-protein complexes) .
Methodological Insight : Employ 2D NMR (COSY, HSQC) to assign overlapping signals, as in ’s ¹³C NMR assignments .
What are the structure-activity relationship (SAR) considerations for modifying substituents on the pyrazolo-pyrimidine core?
Advanced Research Question
Key SAR findings from analogous compounds:
- N-Methylation : Enhances metabolic stability by reducing oxidative deamination (’s cyclopropylamine derivative) .
- Aryl Substituents : 3-Methylbenzyl groups () improve lipophilicity, potentially enhancing blood-brain barrier penetration .
- Heterocyclic Modifications : Pyridine-ethynyl substituents ( ) increase π-π stacking interactions with biological targets .
Methodological Insight : Use molecular docking (e.g., ’s PDB ligand interactions) to predict binding affinities before synthesis .
How can microwave-assisted synthesis improve the efficiency of pyrazolo-pyrimidine derivatives?
Advanced Research Question
Microwave irradiation () reduces reaction times from hours to minutes (e.g., 40–55% yields in 30 minutes vs. 10+ hours conventionally) .
- Advantages : Enhanced thermal homogeneity and reduced side reactions.
- Protocol : Use sealed vessels with ethanol/water mixtures at 120°C (10–15 bar) .
Data Comparison : Conventional synthesis () achieved 77% yield but required 10-hour reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
